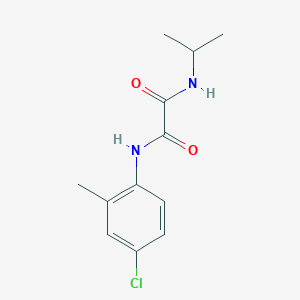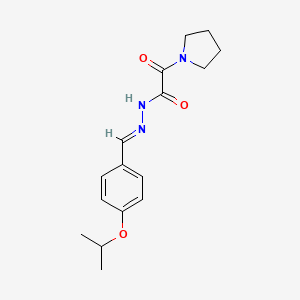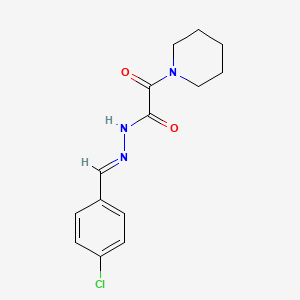![molecular formula C17H19N3O2 B3848273 N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848273.png)
N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide
Descripción general
Descripción
N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide, also known as NBHA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a multi-step process and has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of the enzyme, topoisomerase II. Additionally, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide as an anticancer agent involves the inhibition of topoisomerase II, which is an essential enzyme for DNA replication and repair. By inhibiting the activity of this enzyme, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide induces DNA damage and cell death in cancer cells. In terms of its use as a fluorescent probe, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide binds to metal ions such as copper and zinc, leading to a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide exhibits cytotoxic effects on cancer cells in vitro, with IC50 values ranging from 1.5 to 4.2 μM. Additionally, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In terms of its use as a fluorescent probe, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to selectively detect copper ions in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for anticancer therapy. Additionally, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide has been shown to have low toxicity in normal cells, making it a safer alternative to other anticancer agents. However, one limitation of using N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is its low water solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide. One area of interest is the development of N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to investigate the potential of N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide as a fluorescent probe for the detection of other metal ions. Finally, more in vivo studies are needed to determine the efficacy and safety of N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide as an anticancer agent.
Conclusion:
In conclusion, N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science make it a promising candidate for further investigation. While there are limitations to its use, the future directions for research on N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide are promising and may lead to the development of new therapies and detection methods.
Propiedades
IUPAC Name |
N-tert-butyl-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)19-15(21)16(22)20-18-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3,(H,19,21)(H,20,22)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJIZKWLASBST-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848191.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848209.png)
![N-allyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848214.png)


![N-1-naphthyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848231.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848237.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3848250.png)
![2-[2-(4-methylbenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848256.png)
![N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848259.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848266.png)

![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3848283.png)